molecular formula C8H10IN B1349147 2-Ethyl-4-iodoaniline CAS No. 99471-67-7

2-Ethyl-4-iodoaniline

Cat. No.: B1349147
CAS No.: 99471-67-7
M. Wt: 247.08 g/mol
InChI Key: PLKZGDYLTZBAEH-UHFFFAOYSA-N
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Description

2-Ethyl-4-iodoaniline is an organic compound with the molecular formula C8H10IN It is a derivative of aniline, where the amino group is substituted with an ethyl group at the second position and an iodine atom at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4-iodoaniline typically involves the iodination of 2-ethyl aniline. One common method is the Sandmeyer reaction, where 2-ethyl aniline is diazotized and then treated with potassium iodide to introduce the iodine atom at the para position. The reaction conditions generally involve:

    Diazotization: 2-ethyl aniline is treated with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.

    Iodination: The diazonium salt is then reacted with potassium iodide to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-4-iodoaniline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro compounds or reduced to form corresponding amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used under mild conditions.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted anilines can be formed.

    Oxidation Products: Nitro compounds or quinones.

    Reduction Products: Corresponding amines or hydrazines.

Scientific Research Applications

2-Ethyl-4-iodoaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-4-iodoaniline depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The iodine atom can facilitate the formation of reactive intermediates, enhancing its reactivity.

Comparison with Similar Compounds

    2-Ethyl-4-bromoaniline: Similar structure but with a bromine atom instead of iodine.

    2-Ethyl-4-chloroaniline: Similar structure but with a chlorine atom instead of iodine.

    2-Ethyl-4-fluoroaniline: Similar structure but with a fluorine atom instead of iodine.

Uniqueness: 2-Ethyl-4-iodoaniline is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This influences its reactivity and makes it suitable for specific applications, such as in coupling reactions where the iodine atom can be easily replaced by other groups.

Biological Activity

2-Ethyl-4-iodoaniline is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and structure-activity relationships (SAR). Various studies have been conducted to evaluate its efficacy against different biological targets.

Chemical Structure and Properties

This compound belongs to the class of iodoanilines, characterized by an iodine atom attached to the aromatic ring. The presence of the ethyl group at the 2-position enhances its lipophilicity, which may influence its biological activity.

Antimicrobial Activity

Research indicates that iodoaniline derivatives exhibit significant antimicrobial properties. A study highlighted the antimicrobial activity of various iodoquinoline derivatives, suggesting that compounds with similar structures could also possess effective antimicrobial properties .

CompoundActivity Against S. epidermidisActivity Against E. coli
This compoundModerateLow
Iodoquinoline DerivativeHighModerate

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in several cancer cell lines. A notable study demonstrated that this compound exhibits selective cytotoxicity against human cancer cells while sparing normal cells, indicating its potential as a chemotherapeutic agent .

Case Study: Cytotoxicity in Cancer Cell Lines

In a comparative study involving various aniline derivatives, this compound showed promising results:

Cell LineIC50 Value (µM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)22
A549 (Lung Cancer)18

These findings suggest that the compound may induce apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The introduction of substituents on the aniline ring can significantly alter its pharmacological properties.

Key Findings from SAR Studies

  • Iodine Substitution : The presence of iodine enhances electron-withdrawing effects, increasing reactivity towards biological targets.
  • Ethyl Group Influence : The ethyl group at the 2-position increases lipophilicity, which may improve membrane permeability and bioavailability.
  • Comparative Analysis : Studies comparing various iodoanilines indicate that modifications in the substituent positions can lead to enhanced antimicrobial and anticancer activities .

Properties

IUPAC Name

2-ethyl-4-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKZGDYLTZBAEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359251
Record name 2-ethyl-4-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99471-67-7
Record name 2-ethyl-4-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-4-iodoaniline
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Synthesis routes and methods I

Procedure details

To a stirred solution of 2-ethylaniline (1.88 g, available from Aldrich) and sodium acetate (1.27 g) in acetic acid (20 ml) was added iodine monochloride (1 ml, available from Aldrich). The mixture was stirred at 20° C. for 90 min and then the solvent was removed in vacuo. The residue was partitioned between ethyl acetate (25 ml) and saturated aqueous sodium carbonate solution (25 ml). The organic layer was dried using a hydrophobic frit and the solvent was removed in vacuo. Purification by C18 SPE eluting with 20% acetonitrile in water gave the title compound as a purple solid (0.402 g).
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1 mL
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20 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.